N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Overview
Description
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide is a complex organic compound that features a tetrazole ring, a benzoxepine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles involves the reaction of nitriles with sodium azide under acidic conditions . The benzoxepine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for carboxylic acids.
Materials Science: The tetrazole ring’s ability to form stable complexes with metals can be exploited in the design of new materials with specific properties.
Biological Research: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole share the tetrazole ring structure.
Benzoxepine Derivatives: Compounds with similar benzoxepine rings, such as certain benzodiazepines, can be compared in terms of their chemical properties and biological activities.
Uniqueness
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide is unique due to the combination of the tetrazole and benzoxepine rings in a single molecule. This structural feature provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-25(13-14-5-4-7-16(11-14)19-21-23-24-22-19)20(26)17-9-10-27-18-8-3-2-6-15(18)12-17/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYVVBRYIUCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=NNN=N2)C(=O)C3CCOC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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